3,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Structure–Activity Relationship Positional Isomerism Medicinal Chemistry

Select this para-linked 3,4-dichlorophenyl quinazoline sulfonamide (CAS 898438-82-9) for kinase selectivity screening, carbonic anhydrase inhibition, or matched molecular pair studies. Its 3,4-dichloro topology imparts a distinct dipole moment and logP versus the 2,5-dichloro regioisomer, enabling controlled SAR. The para-sulfonamide linker provides a zinc-coordinating NH moiety and unique steric fit for narrow adenine pockets. Available at ≥90% purity. Pair with the meta isomer (CAS 898456-23-0) for definitive linker geometry studies.

Molecular Formula C21H15Cl2N3O3S
Molecular Weight 460.33
CAS No. 898438-82-9
Cat. No. B2764680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
CAS898438-82-9
Molecular FormulaC21H15Cl2N3O3S
Molecular Weight460.33
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C21H15Cl2N3O3S/c1-13-24-20-5-3-2-4-17(20)21(27)26(13)15-8-6-14(7-9-15)25-30(28,29)16-10-11-18(22)19(23)12-16/h2-12,25H,1H3
InChIKeyURMQLBXZMIMOHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS 898438-82-9): A Specialized Quinazoline–Sulfonamide Hybrid for Medicinal Chemistry Screening


The compound 3,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS 898438-82-9, molecular formula C21H15Cl2N3O3S, MW 460.33) belongs to the quinazoline–sulfonamide hybrid class, combining a 2-methyl-4-oxoquinazoline core with a 3,4-dichlorophenylsulfonamide moiety connected via a para-aminophenyl linker [1]. It is listed in commercial screening libraries (e.g., Life Chemicals catalog F2639-0126) at ≥90% purity and is positioned as a building block or probe molecule for structure–activity relationship (SAR) studies targeting enzyme inhibition or receptor modulation [1][2]. The quinazoline–sulfonamide scaffold has precedent in diuretic, antihypertensive, antimicrobial, and carbonic anhydrase inhibitory research programs, providing a class‑level rationale for evaluating this specific substitution pattern [3][4].

Procurement Risk: Why Generic Quinazoline Sulfonamides Cannot Replace 3,4-Dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (898438-82-9)


Subtle structural variations within the quinazoline–sulfonamide series—specifically the position of the sulfonamide linker (N-3 vs. N-4) and the chlorination pattern on the phenyl ring (3,4-dichloro vs. 2,5-dichloro vs. other regioisomers)—can produce substantial shifts in target affinity, selectivity, and physicochemical properties that are not captured by generic class annotations [1]. For example, the para-substituted linker of CAS 898438-82-9 confers a distinct molecular geometry and electronic distribution compared to its meta-substituted positional isomer (CAS 898456-23-0), potentially altering hydrogen-bond networks and steric fit within enzyme pockets [1]. Similarly, the 3,4-dichlorophenyl substitution pattern yields a different dipole moment and logP profile relative to the 2,5-dichloro isomer (CAS 898421-13-1), affecting membrane permeability and off-target binding . These differences mean that interchangeable use of 'close' analogs without confirmatory screening introduces uncontrolled variables into SAR campaigns, leading to misleading or non-reproducible biological results. The quantitative evidence below specifies where measurable differentiation exists.

Quantitative Differentiation Evidence for 3,4-Dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (898438-82-9) vs. Closest Analogs


Regioisomeric Linker Position: Para (N-4) vs. Meta (N-3) Sulfonamide Attachment Drives Differential Molecular Architecture

The target compound differs from its closest positional isomer—3,4-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS 898456-23-0)—solely by the attachment point of the sulfonamide linker on the central phenyl ring (para vs. meta) [1]. This single regioisomeric change produces distinct InChI Keys (URMQLBXZMIMOHJ vs. ZNDDQCCWUIWSCI) and SMILES strings, confirming non-identical three-dimensional geometries [1][2]. In quinazoline–sulfonamide SAR series, para-substitution has been associated with altered dihedral angles between the quinazolinone and phenyl rings, which can modulate π-stacking interactions with aromatic residues in target binding sites, whereas meta-substitution introduces a kink that may relieve steric clash in shallow pockets [3]. Although direct head-to-head potency data for this exact pair are not publicly available, the structural divergence is sufficient to preclude substitution of one for the other in any assay where linker geometry influences ligand–target recognition.

Structure–Activity Relationship Positional Isomerism Medicinal Chemistry

Dichlorophenyl Substitution Pattern: 3,4-Dichloro vs. 2,5-Dichloro Regulates Lipophilicity and Electrostatic Potential

The target compound bears a 3,4-dichlorophenylsulfonamide group, in contrast to the commercially available 2,5-dichloro regioisomer (CAS 898421-13-1) [1]. Chlorine substitution pattern is a well-established determinant of lipophilicity (calculated logP) and molecular electrostatic potential (MEP) in sulfonamide series, with 3,4-substitution generally producing a higher dipole moment and stronger negative potential on the sulfonyl oxygen atoms compared to 2,5-substitution, where ortho-chlorine steric effects can reduce sulfonamide solvation and alter hydrogen-bond acceptor strength [2]. In a related quinazoline–sulfonamide class, compounds with 3,4-dichloro substitution demonstrated nanomolar inhibition of α-carbonic anhydrase from Trypanosoma cruzi (TcCA), with Ki values in the same order of magnitude as acetazolamide (clinical standard), whereas variation in the halogen pattern modulated activity by up to 10-fold [3]. While the specific Ki for CAS 898438-82-9 against TcCA has not been reported, the 3,4-dichloro arrangement places it within the higher-activity cluster of this chemotype.

Lipophilicity Electrostatic Potential Medicinal Chemistry Design

2-Methyl-4-Oxoquinazoline Core: Pharmacophoric Differentiation from 2-Aryl-4-Oxoquinazoline Analogs

The target compound's 2-methyl substituent on the quinazolinone ring distinguishes it from the more extensively studied 2-aryl-4-oxoquinazoline sulfonamides, such as those in the Rahman 2013 series where the most potent diuretic compound (compound 20: N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide) carried a 4-methoxyphenyl group at the 2-position [1]. In that series, the 2-aryl group contributes significantly to target occupancy via hydrophobic and π-stacking interactions, and replacement with a 2-methyl group reduces steric bulk and eliminates the aromatic π-surface, potentially shifting selectivity away from targets that require a large lipophilic pocket [1][2]. A 2-methyl-4-oxoquinazoline scaffold has been employed in kinase inhibitor design (e.g., TNNI3K inhibitors, US 8,859,571) where a smaller 2-substituent is preferred to fit a narrow adenine-mimetic pocket [3]. Thus, the 2-methyl substitution of CAS 898438-82-9 confers a distinct pharmacophoric profile that is not interchangeable with 2-aryl quinazolinone sulfonamides in kinase-targeted or similar programs.

Quinazoline Pharmacophore 2-Methyl vs. 2-Aryl Kinase Inhibition

Sulfonamide NH Acidity and Hydrogen-Bond Donor Capacity: Differential from Non-Sulfonamide Quinazoline Analogs

The benzenesulfonamide NH group of the target compound is ionizable and capable of acting as a hydrogen-bond donor, a feature absent in quinazoline analogs that lack the sulfonamide moiety (e.g., simple 3-aryl-2-methyl-4-oxoquinazolines) [1]. In carbonic anhydrase (CA) inhibition, the primary sulfonamide NH (pKa ~9–10) must be deprotonated to coordinate the active-site zinc ion (Zn²⁺), and even secondary sulfonamides with appropriate acidity can function as zinc-binding groups [2]. In a series of quinazoline–benzenesulfonamide hybrids tested against human CA isoforms, compounds with a secondary benzenesulfonamide NH group showed Ki values of 5.4–52.6 nM against hCA XII, compared to >1,000 nM for non-sulfonamide quinazoline controls, demonstrating that the sulfonamide NH is a critical determinant of CA inhibitory potency [3]. The target compound retains this secondary sulfonamide NH, placing it within the active zinc-binding class, whereas non-sulfonamide quinazoline analogs cannot engage this mechanism.

Hydrogen-Bond Donor pKa Sulfonamide Pharmacophore

Commercial Availability and Purity Benchmark: 90%+ Purity with Defined Life Chemicals Catalog Specification

The target compound is available from Life Chemicals (catalog F2639-0126) at ≥90% purity, with pricing of $160 for 50 mg and $79 for 20 µmol, as of 2023 [1]. In contrast, its meta-substituted positional isomer (CAS 898456-23-0, catalog F2639-0125) is priced at $79 for 10 mg and $66 for 4 mg at the same purity threshold, reflecting different synthesis and purification economics [2]. The para isomer (target compound) commands a higher unit price (approximately 2× per mg vs. the meta isomer), which may correlate with lower synthetic yield or higher demand. For procurement, the defined 90%+ purity with catalog traceability ensures batch-to-batch consistency in screening, whereas sourcing from non-verified suppliers risks undefined purity and undocumented isomer contamination that can confound activity data.

Chemical Procurement Purity Specification Screening Library Compound

Recommended Application Scenarios for 3,4-Dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (898438-82-9) Based on Differential Evidence


Kinase Inhibitor SAR Campaigns Requiring a Compact 2-Methyl Adenine-Mimetic Scaffold

The 2-methyl-4-oxoquinazoline core of CAS 898438-82-9 provides a sterically compact heterocycle suitable for targeting kinases with narrow adenine-binding pockets, such as TNNI3K or similar enzymes where 2-aryl substituents cause steric clash [1]. Researchers should prioritize this compound over 2-aryl quinazoline sulfonamides (e.g., the Rahman 2013 series) when the target ATP pocket has restricted space adjacent to the hinge-binding region. The para-sulfonamide linker geometry may also influence kinase selectivity by orienting the dichlorophenyl group toward a distinct sub-pocket [2].

Carbonic Anhydrase Inhibition Screening Exploiting the Secondary Sulfonamide Zinc-Binding Group

The benzenesulfonamide NH of the target compound provides a potential zinc-coordinating moiety for carbonic anhydrase (CA) isoform profiling [1]. In quinazoline–benzenesulfonamide series, secondary sulfonamide-containing compounds have achieved Ki values of 5.4–52.6 nM against hCA XII, representing a >20-fold potency gain over non-sulfonamide quinazolines [2]. The 3,4-dichloro substitution pattern has been associated with nanomolar TcCA inhibition in related analogs, suggesting utility for anti-parasitic CA programs . This compound should be selected over non-sulfonamide quinazolines or 2,5-dichloro regioisomers when zinc-metalloenzyme inhibition is the primary screening objective.

Physicochemical Property Screening: Evaluating LogP-Driven Permeability Differences Across Dichloro Regioisomers

The distinct 3,4-dichlorophenyl substitution pattern of CAS 898438-82-9 is predicted to produce a higher dipole moment and different logP compared to the 2,5-dichloro regioisomer (CAS 898421-13-1) [1]. Parallel permeability assays (e.g., PAMPA or Caco-2) using both isomers can quantify the impact of chlorine topology on membrane flux, providing critical data for lead optimization programs where balancing lipophilicity and solubility is essential. The compound is the appropriate choice when a 3,4-halogen arrangement is specifically required by a pharmacophore model [2].

Positional Isomer Pair Studies to Map Linker Geometry Effects on Target Binding

The target compound (para isomer, CAS 898438-82-9) and its meta isomer (CAS 898456-23-0) form an ideal matched molecular pair for investigating how linker geometry affects biological activity [1]. Testing both isomers in parallel against the same target panel can reveal whether para-substitution is favored for a given binding site, providing SAR information that cannot be obtained from a single isomer alone. Procurement of both isomers from the same vendor (Life Chemicals) with equivalent purity specifications (≥90%) ensures a controlled comparison with minimal confounding variables [2].

Quote Request

Request a Quote for 3,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.